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Compound of Interest

Compound Name: 2-Amino-6-hydroxyhexanoic acid

Cat. No.: B3434865

2-Amino-6-hydroxyhexanoic acid, systematically known as (S)-2-amino-6-
hydroxyhexanoic acid and commonly referred to as L-6-Hydroxynorleucine, is a non-
proteinogenic a-amino acid. It is a derivative of the essential amino acid L-lysine, where the
epsilon (€) amino group is replaced by a hydroxyl group. This structural modification imparts
unique chemical properties, making it a valuable building block in medicinal chemistry and drug
development. Its bifunctional nature, possessing both a primary alcohol and an a-amino acid
moiety, allows for diverse chemical manipulations and incorporation into complex molecular
architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
analysis, and handling of 2-Amino-6-hydroxyhexanoic acid, intended for researchers,
chemists, and drug development professionals. The insights herein are grounded in
established scientific literature to ensure technical accuracy and practical utility.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological
systems. 2-Amino-6-hydroxyhexanoic acid is a chiral molecule, with the L-isomer ((2S)-
configuration) being the most common form used in biochemical applications.

Structural and Molecular Data

The core structure consists of a six-carbon chain with an amino group at the a-position (C2)
and a hydroxyl group at the terminal position (C6).
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Property

Value

Source(s)

IUPAC Name

(2S)-2-amino-6-

hydroxyhexanoic acid

[1]

Common Names

L-6-Hydroxynorleucine, -

Hydroxynorleucine

[1]

CAS Number 305-77-1 [11[2]
Molecular Formula CeH13NOs [1]
Molecular Weight 147.17 g/mol [1]

Monoisotopic Mass

147.08954328 Da

[1]

Canonical SMILES

C(CCO)CC(C(=0)O)N

[1]

InChl Key

OLUWXTFAPJIJWPL-
YFKPBYRVSA-N

[1]

Computed Physicochemical Properties

These properties are crucial for predicting solubility, membrane permeability, and reactivity.

Property Value Source(s)
XLogP3 -2.8 [1]
Hydrogen Bond Donor Count 3 [1]
Hydrogen Bond Acceptor

C)(;untg p 4 ]
Rotatable Bond Count 5 [1]
Topological Polar Surface Area  83.6 A2 [1]
Complexity 105 [1]

oKa (Predicted) 2.53 £ 0.24 (acidic), 9.7 (basic,

est.)
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Synthesis and Manufacturing

The synthesis of enantiomerically pure L-6-Hydroxynorleucine is critical for its application in
pharmaceuticals. Both enzymatic and chemical routes have been developed, with enzymatic
methods often providing superior stereoselectivity and yields under milder conditions.

Enzymatic Synthesis (Recommended Protocol)

The most efficient and stereoselective method for producing L-6-Hydroxynorleucine is via the
reductive amination of a keto-acid precursor, catalyzed by an amino acid dehydrogenase.[3]
This approach leverages the high specificity of enzymes to achieve high optical purity (>99%).

[3]

Process A: Racemic Resolution & Reductive Amination | | Process B: Direct Reductive Amination

[5-(4-hydroxybutyl)hydantoiD [Z-Keto-e-hydroxyhexanoic acia

Glutamate Dehydrogenase
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2-Keto-6-hydroxyhexanoic acid
+ L-6-Hydroxynorleucine
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Caption: Enzymatic synthesis pathways for L-6-Hydroxynorleleucine.

Expert Insight: The choice of a coupled enzyme system (e.g., D-Amino Acid Oxidase with a
dehydrogenase) is a classic example of dynamic kinetic resolution. Instead of discarding the
unwanted D-isomer (max 50% vyield), it is converted in situ to the common keto-acid
intermediate, which is then stereoselectively reduced to the desired L-isomer, theoretically
enabling a 100% vyield.[4]

Step-by-Step Protocol for Enzymatic Synthesis:[3]

e Precursor Synthesis: Racemic 6-hydroxynorleucine is prepared by the hydrolysis of 5-(4-
hydroxybutyl)hydantoin.

o D-Isomer Oxidation: The resulting racemic mixture is treated with D-amino acid oxidase. This
enzyme selectively oxidizes the D-isomer to 2-keto-6-hydroxyhexanoic acid, leaving the L-
iIsomer untouched.

o Reductive Amination: The mixture from step 2, now containing L-6-hydroxynorleucine and
the keto acid, is subjected to reductive amination.

o Enzyme: Beef liver glutamate dehydrogenase.
o Reagents: Ammonium source (e.g., ammonium chloride) and a hydride source (NADH).

o Cofactor Regeneration: A cofactor recycling system, such as glucose dehydrogenase and
glucose, is employed to regenerate NADH from NAD+, making the process cost-effective.

» Reaction Conditions: The reaction is typically run in a buffered aqueous solution (e.g.,
phosphate buffer, pH 7-8) at room temperature.

 Purification: The final product, L-6-hydroxynorleucine, is purified from the reaction mixture
using ion-exchange chromatography.

o Yields: This process achieves yields of 91-97% with an optical purity exceeding 99%.[3]

Chemical Synthesis
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Chemical synthesis routes often begin from L-lysine. One notable strategy involves a three-
step hydroxy-deamination sequence where the g-amino group is converted to a hydroxyl group.
[5][6] While offering a direct path from a common starting material, these methods may require
protecting groups and harsher reagents compared to enzymatic routes.

Chemical Reactivity

The reactivity of 2-Amino-6-hydroxyhexanoic acid is governed by its three distinct functional
groups: the a-amino group, the a-carboxyl group, and the terminal hydroxyl group.

Caption: Reactivity profile of 2-Amino-6-hydroxyhexanoic acid's key functional groups.

e a-Amino Group: Behaves as a typical primary amine. It is nucleophilic and readily
participates in amide bond formation (peptidic coupling). In synthetic applications, it must be
protected (e.g., with Fmoc or Boc groups) to prevent self-polymerization and to direct
reactivity to the carboxyl group.[6]

o a-Carboxyl Group: Exhibits standard carboxylic acid reactivity. It can be esterified or
converted to an amide. For peptide synthesis, it requires activation to form a more reactive
species (e.g., an active ester) that is susceptible to nucleophilic attack by an amino group.

o Terminal Hydroxyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or
carboxylic acid, or participate in esterification and etherification reactions. This provides a
secondary point for chemical modification, allowing the molecule to be used as a linker or to
introduce specific functionalities onto a peptide backbone.

Expert Insight: The differential reactivity of the three functional groups is the cornerstone of this
molecule's utility. During peptide synthesis, the a-amino and a-carboxyl groups are involved in
forming the polypeptide chain, while the terminal hydroxyl group remains available for post-
synthetic modifications, such as attaching polyethylene glycol (PEG) chains, fluorescent labels,
or other drug molecules.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 2-Amino-6-
hydroxyhexanoic acid. The following section outlines the expected spectral features and a
standard analytical protocol.
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Expected Spectroscopic Data

While a comprehensive public database of experimental spectra is limited, the structure allows
for reliable prediction of its key spectral features.

Technique Expected Features

(in D20) a-H (C2): Triplet, ~3.7 ppm. B, vy, -H
1H NMR (C3, C4, C5): Multiplets, ~1.4-1.9 ppm. &-H (C6):
Triplet, ~3.6 ppm.

(in D20) C=0 (C1): ~175-180 ppm. Ca (C2):
13C NMR ~55-60 ppm. Ce (C6): ~60-65 ppm. Aliphatic Cs
(C3, C4, C5): ~20-40 ppm.

O-H (alcohol): Broad peak, ~3300-3400 cm™1,
N-H (amine): Medium peak, ~3300-3500 cm™1.
C-H (aliphatic): Sharp peaks, ~2850-2960 cm™1.
C=0 (carboxyl): Strong, sharp peak, ~1700-
1725 cm~1. O-H (carboxyl): Very broad, ~2500-
3300 cmL.

FTIR

[M+H]*: m/z 148.0968. Key Fragments: Loss of
H20 (m/z 130.0862), Loss of HCOOH (m/z
102.0913), immonium ion (m/z 102.0913 from

side chain loss).[7]

Mass Spec (ESI+)

Expert Insight: In mass spectrometry, the fragmentation of a-amino acids is well-characterized.
Common fragmentation pathways for protonated 2-Amino-6-hydroxyhexanoic acid would
include the neutral loss of water from the hydroxyl group, the combined loss of water and
carbon monoxide from the carboxyl group, and cleavage of the Ca-Cp3 bond, leading to the loss
of the entire hydroxybutyl side chain.[7]

Analytical Method: HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying
amino acids and assessing purity. Due to the lack of a strong chromophore, derivatization is
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required for sensitive UV or fluorescence detection. The o-phthaldialdehyde (OPA)/FMOC
method is a robust choice.[8][9]

Caption: Workflow for quantitative analysis of amino acids by HPLC.
Step-by-Step HPLC Protocol:
o Standard & Sample Preparation:
o Prepare a stock solution of 2-Amino-6-hydroxyhexanoic acid standard in 0.1 N HCI.

o Create a series of dilutions (e.g., 5 nM to 250 nM) in nanopure water to generate a
standard curve.[9]

o Prepare unknown samples in a similar aqueous matrix.
» Derivatization Reagent:

o Prepare an OPA reagent containing o-phthaldialdehyde and a thiol (e.g., 2-
mercaptoethanol) in a borate buffer.

o Automated Pre-Column Derivatization:

o Use an autosampler programmed to mix a precise volume of sample with the OPA reagent
immediately before injection. This is critical as OPA derivatives can be unstable.

o Chromatographic Conditions:[8][9]

o Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5
pm).

o Mobile Phase A: Sodium acetate buffer (e.g., 40 mM, pH 7.8).
o Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/iv).

o Gradient: A typical gradient would run from a low percentage of B to a high percentage of
B over 15-20 minutes to elute all amino acids.
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o Flow Rate: 1.0 - 2.0 mL/min.

o Column Temperature: 40 °C.

» Detection:
o Fluorescence Detector:
= OPA derivatives: Excitation at 340 nm, Emission at 450 nm.
» (If used) FMOC derivatives: Excitation at 266 nm, Emission at 305 nm.[8]
¢ Quantification:

o Integrate the peak area corresponding to the OPA-derivatized 2-Amino-6-
hydroxyhexanoic acid.

o Calculate the concentration in unknown samples by comparing their peak areas to the
standard curve.

Applications and Biological Relevance

o Pharmaceutical Intermediate: L-6-Hydroxynorleucine is a key chiral intermediate in the
synthesis of vasopeptidase inhibitors, a class of drugs used to treat hypertension.[3]

o Peptide Modification: It is used in solid-phase peptide synthesis to introduce a flexible,
hydrophilic linker into a peptide sequence.[6] The terminal hydroxyl group can serve as an
attachment point for other molecules without disrupting the peptide backbone.

» Biological Activity: An unusual isomer, 2-amino-5-hydroxyhexanoic acid, isolated from
Crotalaria juncea seeds, has demonstrated dose-dependent antidyslipidemic and antioxidant
activity in preclinical studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-6-hydroxyhexanoic acid is not widely
available, data from structurally similar compounds like 6-aminohexanoic acid provides
guidance.[10]
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» Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[10]

e Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

» Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
Avoid contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry place. For long-term storage,
refrigeration (2-8°C) is recommended.

e In case of Exposure:

[¢]

Eyes: Immediately flush with plenty of water for at least 15 minutes.

[e]

Skin: Wash off with soap and plenty of water.

Inhalation: Move to fresh air.

[e]

o

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Disclaimer: This information is synthesized from available data on similar compounds and
should be used for guidance only. Always consult a specific, supplier-provided SDS before
handling the chemical and perform a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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